molecular formula C14H9Cl3N4 B13940949 (4-Chloro-phenyl)-(3,5-dichloro-6-pyrazol-1-yl-pyridin-2-yl)-amine

(4-Chloro-phenyl)-(3,5-dichloro-6-pyrazol-1-yl-pyridin-2-yl)-amine

Cat. No.: B13940949
M. Wt: 339.6 g/mol
InChI Key: NOYSYGMQNLHMAE-UHFFFAOYSA-N
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Description

(4-Chloro-phenyl)-(3,5-dichloro-6-pyrazol-1-yl-pyridin-2-yl)-amine is a complex organic compound that features a unique arrangement of chlorine atoms on a phenyl ring and a pyrazolyl-pyridinyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-phenyl)-(3,5-dichloro-6-pyrazol-1-yl-pyridin-2-yl)-amine typically involves multi-step organic reactions. One common method includes the formation of the pyrazolyl-pyridinyl core followed by the introduction of the 4-chloro-phenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of environmentally benign solvents and reagents is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-phenyl)-(3,5-dichloro-6-pyrazol-1-yl-pyridin-2-yl)-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or nitrated analogs.

Scientific Research Applications

Chemistry

In chemistry, (4-Chloro-phenyl)-(3,5-dichloro-6-pyrazol-1-yl-pyridin-2-yl)-amine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for investigating the mechanisms of various biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-(3,5-dichloro-6-pyrazol-1-yl-pyridin-2-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C14H9Cl3N4

Molecular Weight

339.6 g/mol

IUPAC Name

3,5-dichloro-N-(4-chlorophenyl)-6-pyrazol-1-ylpyridin-2-amine

InChI

InChI=1S/C14H9Cl3N4/c15-9-2-4-10(5-3-9)19-13-11(16)8-12(17)14(20-13)21-7-1-6-18-21/h1-8H,(H,19,20)

InChI Key

NOYSYGMQNLHMAE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C(=N2)NC3=CC=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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